molecular formula C13H9ClO3 B577907 2-Chloro-4-(2-hydroxyphenyl)benzoic acid CAS No. 1261938-18-4

2-Chloro-4-(2-hydroxyphenyl)benzoic acid

Cat. No.: B577907
CAS No.: 1261938-18-4
M. Wt: 248.662
InChI Key: NOFMDQISUTYLFX-UHFFFAOYSA-N
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Description

“2-Chloro-4-(2-hydroxyphenyl)benzoic acid” is an organic compound. It is a chlorinated derivative of benzoic acid and has a wide range of applications in the fields of biochemistry, physiology, and medicine. It is used as a valuable model compound in scientific research .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring substituted with a chloro group at the 2nd position and a hydroxyphenyl group at the 4th position .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Chloro-4-(2-hydroxyphenyl)benzoic acid and its analogs play a pivotal role in the synthesis of various chemical compounds. For instance, its derivatives containing chlorine and nitro groups have been synthesized for studying their luminescence and complex-forming properties. These compounds serve as precursors for further chemical conversions, enabling the production of a wide array of derivatives with potential applications in material science and pharmaceutical research (V. S. Vasin, T. Y. Koldaeva, V. Perevalov, 2013).

Applications in Polymer Science

In polymer science, this compound derivatives have been utilized to create new monomers for polybenzimidazoles. These monomers, such as 4-(5-acetylamino-2-chloro-4-nitrophenoxy)benzoic acid, have been synthesized for their application in creating high-performance polymers with enhanced properties (R. S. Begunov, A. Valyaeva, 2015).

Complex Formation and Drug Delivery Systems

The compound's derivatives also find application in complex formation studies and drug delivery systems. For example, the complex formation between alpha cyclodextrin, a known drug delivery vehicle, and 2-(4-hydroxyphenylazo) benzoic acid demonstrates the potential of such complexes in enhancing the solubility and delivery efficiency of bioactive compounds. This research underscores the significance of benzoic acid derivatives in developing sophisticated drug delivery mechanisms (G. Dikmen, 2021).

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(2-hydroxyphenyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan . These interactions can lead to changes in the levels of these amino acids and their downstream metabolites.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and inhibit their activity, leading to alterations in metabolic pathways . It can also interact with transcription factors and other regulatory proteins, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in alterations in cellular function and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Studies have shown that there is a threshold dose above which the compound can cause significant changes in cellular function and metabolism. High doses of the compound can lead to toxicity and adverse effects on various organs and tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the synthesis and degradation of aromatic amino acids . The compound can affect metabolic flux and the levels of metabolites in these pathways. For example, it can inhibit the activity of enzymes involved in the synthesis of phenylalanine, tyrosine, and tryptophan, leading to changes in the levels of these amino acids and their downstream metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . It can also bind to specific proteins, which can influence its localization and accumulation within cells and tissues.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity and function. The compound can be targeted to specific organelles through post-translational modifications and targeting signals . Its localization can influence its interactions with biomolecules and its effects on cellular function.

Properties

IUPAC Name

2-chloro-4-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFMDQISUTYLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688682
Record name 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-18-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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